4'-Chloro-3'-nitropropionanilide
Description
Properties
CAS No. |
5540-61-4 |
|---|---|
Molecular Formula |
C9H9ClN2O3 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-2-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
YCRDVUMBHFXJPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 4-Chloro-3-nitroaniline
The most widely reported method involves the condensation of 4-chloro-3-nitroaniline with propionyl chloride in the presence of a base. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acid chloride.
Reaction Conditions:
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
-
Base: Pyridine or triethylamine (2.5 equivalents)
-
Temperature: 0–5°C (to mitigate exothermic side reactions)
-
Time: 4–6 hours
Procedure:
-
Dissolve 4-chloro-3-nitroaniline (1 equiv) in chilled solvent.
-
Add the base dropwise under nitrogen atmosphere.
-
Introduce propionyl chloride (1.1 equiv) slowly to prevent runaway reactions.
-
Warm to room temperature post-addition and stir until completion (monitored via TLC).
Nitration of 4-Chloroaniline Followed by Acylation
For laboratories without access to pre-synthesized 4-chloro-3-nitroaniline, a two-step protocol is employed:
Step 1: Nitration of 4-Chloroaniline
Conditions Adapted from Patent CN114702390A:
| Parameter | Value |
|---|---|
| Nitrating agent | 65% HNO₃ (1.5 equiv) |
| Catalyst | Concentrated H₂SO₄ |
| Temperature | 0°C (maintained via ice bath) |
| Time | 2 hours |
Outcome:
Step 2: Acylation as Described in Section 1.1
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents enhance reaction rates by stabilizing intermediates:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 89 |
| THF | 7.58 | 85 |
| Acetonitrile | 37.5 | 72 |
Non-polar solvents (e.g., toluene) result in incomplete conversion due to poor solubility of the base.
Temperature Control
Exothermic acylations require strict thermal management:
-
0–5°C: Minimizes byproducts (e.g., over-acylation or decomposition).
-
>25°C: Leads to a 15–20% reduction in yield due to competing hydrolysis of propionyl chloride.
Industrial-Scale Production
Continuous Flow Synthesis
To address scalability challenges, flow chemistry systems are employed:
-
Reactor type: Micro-tubular (inner diameter: 2 mm)
-
Residence time: 8 minutes
-
Throughput: 12 kg/day
Advantages:
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 8.42 (s, 1H, ArH)
-
δ 7.92 (d, J = 8.8 Hz, 1H, ArH)
-
δ 7.56 (d, J = 8.8 Hz, 1H, ArH)
-
δ 2.51 (q, J = 7.6 Hz, 2H, CH₂CH₃)
-
δ 1.23 (t, J = 7.6 Hz, 3H, CH₂CH₃)
IR (KBr):
-
1685 cm⁻¹ (C=O stretch)
-
1520 cm⁻¹ (asymmetric NO₂ stretch)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct acylation | 89 | 98.7 | Moderate |
| Two-step synthesis | 82 | 97.5 | High |
| Continuous flow | 91 | 99.1 | Industrial |
Chemical Reactions Analysis
4’-Chloro-3’-nitropropionanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield corresponding anilines.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Chloro-3’-nitropropionanilide is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4’-Chloro-3’-nitropropionanilide exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can engage in electrophilic substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
The position and nature of substituents significantly alter chemical behavior. Key comparisons include:
Table 1: Substituent Comparison of Chloro-Nitro Derivatives
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound enhances electrophilic substitution resistance compared to hydroxy-substituted analogs like 4'-Chloro-3'-hydroxypropiophenone, which may undergo oxidation or esterification more readily .
- Backbone Differences: Propionanilide’s amide group offers hydrogen-bonding capability, contrasting with benzophenone’s ketone (C=O) or phthalimide’s cyclic imide structures. These differences affect thermal stability and solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4'-Chloro-3'-nitropropionanilide, and how can reaction yield and purity be systematically evaluated?
- Methodological Answer : A two-step approach is recommended: (1) Nitration of 4-chloroacetanilide followed by hydrolysis to yield the nitroaniline intermediate, and (2) propionylation under anhydrous conditions. Reaction efficiency can be optimized using Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Yield and purity should be assessed via HPLC with UV detection (λ = 254 nm) and compared against reference standards (e.g., PubChem data ). For reproducibility, replicate reactions under controlled conditions (e.g., inert atmosphere) to minimize side-product formation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be validated?
- Methodological Answer :
- IR Spectroscopy : Compare experimental peaks (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) with NIST reference spectra .
- NMR : Use - and -NMR in DMSO-d6 to confirm substituent positions. For example, the aromatic proton adjacent to the nitro group typically appears as a doublet (δ ~8.2 ppm). Cross-validate assignments with DEPT-135 and HSQC experiments.
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) should match the theoretical molecular ion ([M+H]⁺ = 257.03 g/mol). Discrepancies >2 ppm require recalibration or alternative ionization methods (e.g., EI-MS) .
Q. How can researchers determine key thermodynamic parameters (e.g., melting point, solubility) for this compound?
- Methodological Answer :
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen. Compare results with literature values (e.g., NIST-reported mp 99–101°C for structurally similar nitroacetophenones ).
- Solubility : Perform gravimetric analysis in solvents (e.g., DMSO, ethanol) at 25°C. Use UV-Vis spectroscopy to quantify saturation concentrations via Beer-Lambert law (calibrated against standard curves) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and intermediate stability for derivatives of this compound?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and intermediates. For example, calculate activation energies for nitro-group reduction or propionyl cleavage. Validate predictions with kinetic studies (e.g., time-resolved FT-IR) and compare computed vs. experimental . Tools like Gaussian or ORCA are recommended, with solvent effects modeled via COSMO .
Q. How should researchers resolve contradictions in spectral data obtained from different analytical platforms?
- Methodological Answer :
- Case Study : If IR data conflicts with NIST references, re-examine sample preparation (e.g., KBr pellet homogeneity). For NMR inconsistencies, verify solvent purity and shimming.
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for unambiguous structure determination) or consult high-quality databases (e.g., PubChem , NIST ). Statistical tools like principal component analysis (PCA) can identify outlier datasets .
Q. What experimental designs are most effective for optimizing reaction conditions (e.g., catalytic systems, solvent selection)?
- Methodological Answer : Implement a fractional factorial design (e.g., 2-1 resolution IV) to screen variables: catalyst type (e.g., Pd/C vs. Raney Ni), solvent polarity (log P), temperature, pressure, and substrate ratio. Analyze main effects and interactions via ANOVA. For example, a Pareto chart may reveal solvent polarity and temperature as critical factors. Follow up with response surface methodology (RSM) to refine optimal conditions .
Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions between derivatives and target proteins (e.g., nitroreductases). Prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol).
- In Vitro Validation : Synthesize top candidates and assay activity (e.g., IC50 via fluorometric assays). Correlate computed descriptors (e.g., LogP, polar surface area) with experimental bioactivity using multivariate regression .
Data Management and Validation
Q. What strategies ensure robust data integrity when handling large datasets from synthetic or computational studies?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
